

physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Ethylphenyl)propan-2-amine

Cat. No.: B2903524

[Get Quote](#)

An In-depth Technical Guide to 2-(4-Ethylphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-(4-Ethylphenyl)propan-2-amine**. While experimental data for this specific compound is limited, this document compiles predicted properties based on structurally similar molecules and outlines a detailed potential synthetic route. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into this compound's potential applications.

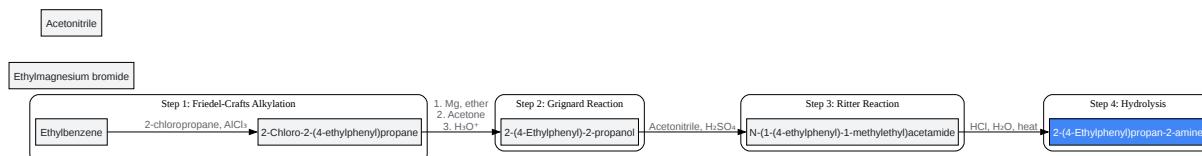
Introduction

2-(4-Ethylphenyl)propan-2-amine, a tertiary amine, belongs to the phenethylamine class of compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, which often target the central nervous system. The introduction of an ethyl group on the phenyl ring and the α,α -dimethyl substitution on the ethylamine chain are expected to modulate its physicochemical and pharmacological properties compared to other phenethylamines. This guide summarizes the current, albeit

limited, knowledge of this compound and provides a theoretical framework for its synthesis and potential characteristics.

Physical and Chemical Properties

Direct experimental data for the physical and chemical properties of **2-(4-Ethylphenyl)propan-2-amine** are not readily available in the current literature. However, properties can be predicted based on data from structurally analogous compounds.


Table 1: Predicted Physicochemical Properties of **2-(4-Ethylphenyl)propan-2-amine** and Related Compounds

Property	Predicted Value for 2-(4-Ethylphenyl)propan-2-amine (and Analogs)	Reference Compound(s)
Molecular Formula	C ₁₁ H ₁₇ N	-
Molecular Weight	163.26 g/mol	-
Boiling Point	~247-261 °C	--INVALID-LINK--amine (247.1±9.0 °C), 1-(4-ETHYLPHENYL)-2-METHYLPROPAN-1-AMINE (261.2±9.0 °C)[1][2]
Density	~0.90-0.92 g/cm ³	--INVALID-LINK--amine (0.898±0.06 g/cm ³), 1-(4-ETHYLPHENYL)-2-METHYLPROPAN-1-AMINE (0.919±0.06 g/cm ³)[1][2]
pKa	~9.8	--INVALID-LINK--amine (9.80±0.20)[2]
Melting Point	Not available	-
Solubility	Not available	-

Synthesis

A plausible and efficient method for the synthesis of **2-(4-Ethylphenyl)propan-2-amine** is the Ritter Reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is then hydrolyzed to form an amide, followed by hydrolysis of the amide to the corresponding amine. The precursor, 2-(4-ethylphenyl)-2-propanol, can be synthesized from ethylbenzene.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-(4-Ethylphenyl)propan-2-amine**.

Experimental Protocols

Step 1: Synthesis of 2-(4-ethylphenyl)-2-propanol

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of 4-ethyl-bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred until the magnesium is consumed.

- Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise with stirring.
- Work-up: The reaction mixture is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(4-ethylphenyl)-2-propanol.

Step 2: Synthesis of N-(1-(4-ethylphenyl)-1-methylethyl)acetamide (Ritter Reaction)

- To a stirred solution of 2-(4-ethylphenyl)-2-propanol in acetonitrile, concentrated sulfuric acid is added dropwise at a temperature maintained below 10°C.
- The mixture is then allowed to warm to room temperature and stirred for several hours.
- The reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
- The resulting precipitate is filtered, washed with water, and dried to give the crude N-acetyl derivative.

Step 3: Hydrolysis to **2-(4-Ethylphenyl)propan-2-amine**

- The crude N-(1-(4-ethylphenyl)-1-methylethyl)acetamide is refluxed in an excess of aqueous hydrochloric acid for several hours.
- The solution is cooled and washed with diethyl ether to remove any unreacted starting material.
- The aqueous layer is then made basic with a concentrated solution of sodium hydroxide.
- The liberated amine is extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous potassium carbonate, and the solvent is evaporated to yield **2-(4-Ethylphenyl)propan-2-amine**.

Potential Biological Activity

While no specific biological activity has been reported for **2-(4-Ethylphenyl)propan-2-amine**, its structural similarity to other α,α -dialkylphenethylamines suggests it may possess stimulant or other central nervous system activities. The α,α -dimethyl substitution can increase metabolic stability by blocking metabolism at the α -position, potentially leading to a longer duration of action compared to unsubstituted phenethylamines. Further pharmacological screening is required to determine its specific biological targets and therapeutic potential.

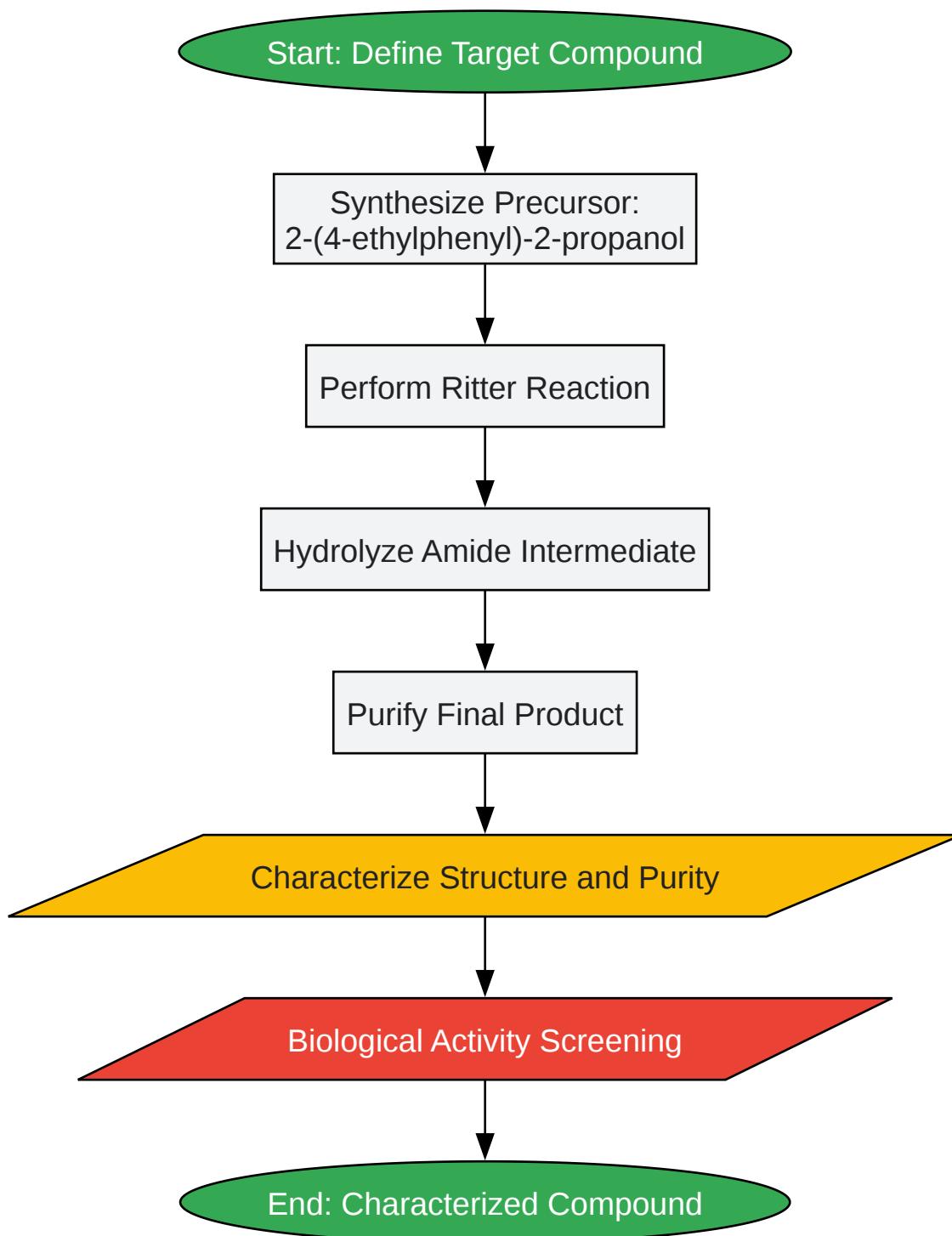
Analytical Characterization

The synthesized **2-(4-Ethylphenyl)propan-2-amine** should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Analytical Data

Technique	Expected Observations
^1H NMR	Signals corresponding to the ethyl group protons, aromatic protons, and the two equivalent methyl groups. The amine protons may appear as a broad singlet.
^{13}C NMR	Resonances for the ethyl group carbons, aromatic carbons (showing substitution patterns), the quaternary carbon, and the two equivalent methyl carbons.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (163.26 g/mol). Fragmentation patterns characteristic of phenethylamines.
Infrared (IR) Spectroscopy	Characteristic N-H stretching vibrations for a primary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Safety and Handling


Based on safety data for similar compounds, **2-(4-Ethylphenyl)propan-2-amine** should be handled with care. It may be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the predicted properties and a plausible synthetic route for **2-(4-Ethylphenyl)propan-2-amine**. The Ritter reaction offers a viable pathway for its synthesis from readily available starting materials. While its biological activity remains to be elucidated, its structural features suggest potential for CNS activity. The information presented herein is intended to facilitate further research into this novel compound and its potential applications in medicinal chemistry and drug discovery.

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of **2-(4-Ethylphenyl)propan-2-amine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and evaluation of **2-(4-Ethylphenyl)propan-2-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. [(4-ethylphenyl)methyl](propan-2-yl)amine CAS#: 940355-04-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2903524#physical-and-chemical-properties-of-2-4-ethylphenyl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com